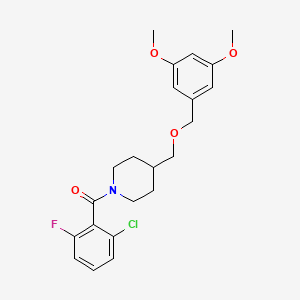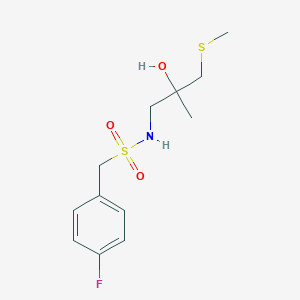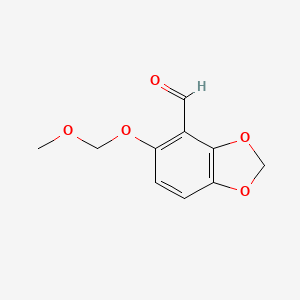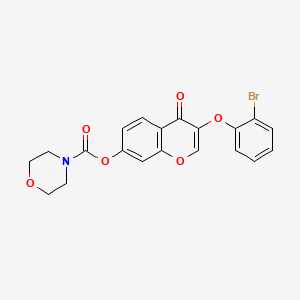![molecular formula C21H22N2O4 B2394728 2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899990-98-8](/img/structure/B2394728.png)
2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one” is a complex organic molecule that contains several functional groups. The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .
Applications De Recherche Scientifique
Discovery and Characterization
A novel series of pyridazin-3-one histamine H(3) receptor (H(3)R) antagonists/inverse agonists led to the discovery of a lead candidate, demonstrating high affinity for human and rat H(3)Rs with significant selectivity over other histamine receptor subtypes. This compound exhibited ideal pharmaceutical properties for CNS drugs and was selected for preclinical development, potentially for the treatment of attentional and cognitive disorders (Hudkins et al., 2011).
Synthetic Routes and Derivatives
A general synthesis route for a new class of pyridazin-3-one derivatives was established, leading to compounds with potential applications in various chemical syntheses and biological activities. This synthesis involved reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, yielding pyridazin-3-one derivatives as the sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).
Herbicidal Activities
Research into substituted pyridazinone compounds revealed their potential as herbicides, with specific derivatives inhibiting the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. These compounds, including variations like pyrazon and experimental herbicides, offer insights into new herbicidal agents with mechanisms involving interference with chloroplast development (Hilton et al., 1969).
Molecular Docking and Screening
A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in medicinal chemistry and drug development (Flefel et al., 2018).
Juvenile Hormone-Like Activity
Studies on 3(2H)-pyridazinone derivatives found that specific substitutions conferred JH-like activity, inhibiting metamorphosis in certain insects. This research identified potent compounds with significant effects on hoppers and planthoppers, suggesting applications in pest control strategies for agriculture (Miyake & Oguia, 1992).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-7-5-6-8-15(14)13-23-20(24)10-9-17(22-23)16-11-18(25-2)21(27-4)19(12-16)26-3/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTSSFHBOZTHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)

![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)

![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)



![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)